1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine
Description
This compound features a piperazine core substituted with a 1,2,3-triazole moiety bearing a 3-fluoro-4-methoxyphenyl group at the N1 position and a 2-thienylcarbonyl group at the N4 position.
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-27-17-5-4-14(11-16(17)20)25-15(12-21-22-25)13-23-6-8-24(9-7-23)19(26)18-3-2-10-28-18/h2-5,10-12H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKJTXDWGHLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The compound can be synthesized via the click chemistry approach, particularly the Huisgen cycloaddition reaction between azides and alkynes. The 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole moiety is prepared by reacting the corresponding azide with an alkyne in the presence of a copper(I) catalyst.
Piperazine Derivatization: : The piperazine ring is then functionalized with a 2-thienylcarbonyl group through acylation reactions, often using an acid chloride in the presence of a base such as triethylamine.
Final Assembly: : The key intermediate compounds are then subjected to a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial synthesis would likely involve:
Batch Processing: : For precise control over reaction conditions.
Continuous Flow Synthesis: : To enhance the efficiency and scalability of the production process. This method would minimize reaction times and increase yields by providing a controlled environment for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the triazole and thienyl groups, typically using reagents such as hydrogen peroxide or peracids.
Reduction: : The compound can be reduced at various positions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
Oxidation Products: : Oxidized derivatives at the triazole and thienyl rings.
Reduction Products: : Reduced forms at various ring positions.
Substitution Products: : Halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules due to its multifaceted structure.
Biology
Studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine
Potentially explored for its pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Possible applications in the development of novel materials, including polymers and other advanced materials due to its unique functional groups.
Mechanism of Action
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activities.
Pathways: : The compound could be involved in pathways such as signal transduction, enzyme inhibition, or modulation of receptor functions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are compared below based on substituents, synthesis routes, and available
Physicochemical Properties
- Melting Points : Analogs like Compound 11f (melting point 116–118°C) and 11i (93–95°C) highlight how electron-withdrawing groups (e.g., nitro) increase thermal stability compared to the target compound, which lacks such groups .
- Solubility : The thienylcarbonyl group in the target compound likely improves aqueous solubility compared to furan-3-carbonyl analogs (e.g., BG13392) due to sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
